Lipophilicity (LogP) Comparison: 2-Substituted vs. 3-Substituted Pyrrolidine Isomers
The 2-substituted pyrrolidine scaffold of the target compound confers a higher lipophilicity compared to its 3-substituted regioisomer. The computed LogP for 2-((4-fluorophenoxy)methyl)pyrrolidine is 1.9565 , while the LogP for the 3-((4-fluorophenoxy)methyl)pyrrolidine hydrochloride analog is 1.6596 [1]. This quantifiable difference is significant for optimizing blood-brain barrier penetration and overall drug-likeness.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.9565 |
| Comparator Or Baseline | 3-((4-fluorophenoxy)methyl)pyrrolidine hydrochloride: LogP = 1.6596 |
| Quantified Difference | ΔLogP = 0.2969 (target compound is more lipophilic) |
| Conditions | Computational prediction (JChem for comparator, source unspecified for target) |
Why This Matters
A higher LogP value indicates greater lipophilicity, which can enhance passive membrane permeability and potentially improve bioavailability, making this specific isomer a more favorable starting point for CNS-targeted drug discovery programs.
- [1] ChemBase. (n.d.). 3-(4-fluorophenoxymethyl)pyrrolidine hydrochloride. Computed LogP value. View Source
